Tylophorinicine
CAS No.: 87302-57-6
Cat. No.: VC0546101
Molecular Formula: C24H27NO5
Molecular Weight: 409.48
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87302-57-6 |
---|---|
Molecular Formula | C24H27NO5 |
Molecular Weight | 409.48 |
IUPAC Name | Dibenzo(f,H)pyrrolo(1,2-b)isoquinolin-14-ol, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-, (13aS,14R)- |
Standard InChI | InChI=1S/C24H27NO5/c1-27-19-8-13-14-9-20(28-2)22(30-4)11-16(14)23-17(15(13)10-21(19)29-3)12-25-7-5-6-18(25)24(23)26/h8-11,18,24,26H,5-7,12H2,1-4H3/t18-,24-/m0/s1 |
Standard InChI Key | JWHWLMNMGLICQZ-UUOWRZLLSA-N |
SMILES | O[C@H]1[C@@](CCC2)([H])N2CC3=C1C4=CC(OC)=C(OC)C=C4C5=CC(OC)=C(OC)C=C53 |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Tylophorinicine’s structure is characterized by a fused phenanthrene and indolizidine system, with methoxy and hydroxyl substituents. The stereochemistry is absolute, featuring two defined stereocenters . Key physicochemical attributes include:
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₇NO₅ |
Molecular Weight | 409.48 g/mol |
SMILES | COC1=CC2=C(C=C1OC)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(OC)=C(OC)C=C25 |
InChI Key | JWHWLMNMGLICQZ-UUOWRZLLSA-N |
Log P (Partition Coefficient) | -3.21 |
Hydrogen Bond Donors (HBD) | 1 |
Hydrogen Bond Acceptors (HBA) | 6 |
The compound’s lipophilicity (Log P = -3.21) and solubility in dimethyl sulfoxide (DMSO) suggest moderate membrane permeability, enabling potential systemic applications .
Pharmacological Activities
Anticancer Activity
Tylophorinicine has demonstrated cytotoxic effects against a range of cancer cell lines. Its mechanism involves cell cycle arrest and apoptosis induction, often mediated through kinase inhibition.
In Vitro Cytotoxicity
In studies evaluating human cancer cell lines, tylophorinicine showed varying efficacy:
Cell Line | IC₅₀ (μM) | Reference |
---|---|---|
MCF-7 (Breast) | 50.71 ± 2.86 | |
HepG2 (Liver) | 35.33 ± 2.97 | |
HCT-116 (Colon) | 75.55 |
For comparison, tylophorinidine (a related alkaloid) exhibited lower IC₅₀ values (e.g., 6.45 μM for MCF-7), highlighting structure-activity relationships (SAR) .
Kinase Inhibition
Tylophorinicine inhibits Aurora-A and Aurora-B kinases, enzymes critical for mitotic progression:
Target | IC₅₀ (μM) | Role in Cancer |
---|---|---|
Aurora-A | Not reported | Chromosome segregation |
Aurora-B | Not reported | Cytokinesis |
While specific IC₅₀ values for tylophorinicine are unavailable, its structural analogs (e.g., tylophorinidine) show IC₅₀ values of 0.6 μM (Aurora-A) and 1.3 μM (Aurora-B) .
Anti-Inflammatory Activity
Tylophorinicine suppresses nitric oxide (NO) production in macrophages, a key inflammatory mediator . This activity is attributed to its methoxy-substituted aromatic rings, which modulate NF-κB and c-JUN signaling pathways .
Research Findings and Structure-Activity Relationships
Molecular Properties and Bioactivity
Comparative molecular property analysis of phenanthroindolizidine alkaloids reveals critical SAR insights:
Compound | Log P | HBD | HBA | Hydration Energy (kcal/mol) |
---|---|---|---|---|
Tylophorine | -2.59 | 0 | 5 | -4.73 |
Tylophorinicine | -3.21 | 1 | 6 | -6.72 |
Tylophorinidine | -2.25 | 2 | 5 | -10.71 |
Tylophorinicine’s higher HBA (6) and HBD (1) correlate with enhanced hydration energy (-6.72 kcal/mol), potentially improving receptor binding .
Synthetic Derivatives
Derivatives such as tylophorinidine-N-oxide (IC₅₀ = 12.15 μM for MCF-7) demonstrate improved stability and cytotoxicity, suggesting oxidation at the indolizidine nitrogen enhances bioactivity .
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